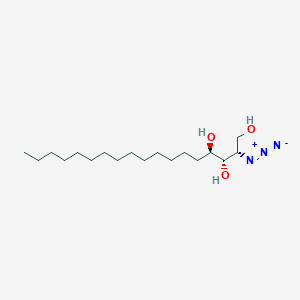

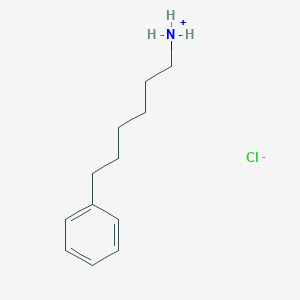

(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol

Übersicht

Beschreibung

"(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol" is part of a class of compounds that have been explored for their unique chemical structures and potential applications in various fields of science. The compound's synthesis, structure, and properties offer insights into its potential utility and interactions.

Synthesis Analysis

The practical total synthesis of related glycosphingolipids derived from agelasphins, which share structural similarities with "(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol", has been achieved through multiple steps starting from simple sugars like d-lyxose, yielding significant insights into the methodology and efficiency of synthesis processes (Morita et al., 1996). Another study describes an efficient route to synthesize a structurally similar compound, (2S,3S,4R)-2-azido-3,4-O-isopropyllidene-1,3,4-octadecanetriol, from D-galactose, highlighting the steps and yield optimizations in the synthesis process (Ding et al., 2007).

Molecular Structure Analysis

Studies on related compounds, such as azido-bridged Mn(II) chain compounds, reveal insights into the molecular structure through crystallography and magnetic measurements. These studies demonstrate how azido groups can act as bridges in the molecular structure, affecting the compound's magnetic properties and overall configuration (Sra et al., 2000).

Wissenschaftliche Forschungsanwendungen

-

Stereoselective Synthesis of Aminocyclopentitols

- Application: This research focuses on the stereoselective synthesis of aminocyclopentitols, which are inhibitors of glucosidases and can be considered as carbohydrate mimics .

- Method: The synthesis involves protection of the OH group of the starting diaceton-D-glucose as OBn, followed by the selective deprotection of the exocyclic acetonide group of the resulting compound .

- Results: The reaction of this compound with a 2:1 TFA/H2O mixture resulted in the removal of the acetonide-protecting group, a process that allows one to obtain compound 5 with its anomeric position free, as required for further transformations .

-

Applications of Riboflavin 5’-monophosphate (FMN)

- Application: FMN is used as a prosthetic group by oxidoreductase enzymes such as NADH dehydrogenase, nitric oxide synthase, and nitrilotriacetate monooxygenase .

- Method: FMN is used as a substrate to study the specificity and kinetics of FMN phosphohydrolases and to study molecular sensing based gene regulation by riboswitches .

- Results: It is also a photoinitiator of polymerization for PAGE gels .

- Amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol Synthesis

- Application: This research focuses on the synthesis of aminocyclopentitol V, which is an inhibitor of glucosidases and can be considered as a carbohydrate mimic .

- Method: The synthesis involves protection of the OH group of the starting diaceton-D-glucose as OBn, followed by the selective deprotection of the exocyclic acetonide group of the resulting compound .

- Results: The reaction of this compound with a 2:1 TFA/H2O mixture resulted in the removal of the acetonide-protecting group, a process that allows one to obtain compound 5 with its anomeric position free, as required for further transformations .

- (2S,3S,4R)-2-Amino-1,3,4-octadecanetriol AldrichCPR

- Application: This compound is listed in the Sigma-Aldrich catalog, which suggests it may be used in various chemical reactions .

- Method: The specific methods of application or experimental procedures would depend on the particular reaction or study being conducted .

- Results: The outcomes obtained would also depend on the specific application or experiment .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,3S,4R)-2-azidooctadecane-1,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(23)18(24)16(15-22)20-21-19/h16-18,22-24H,2-15H2,1H3/t16-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTDVCKHIMUXFS-KSZLIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)

![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)